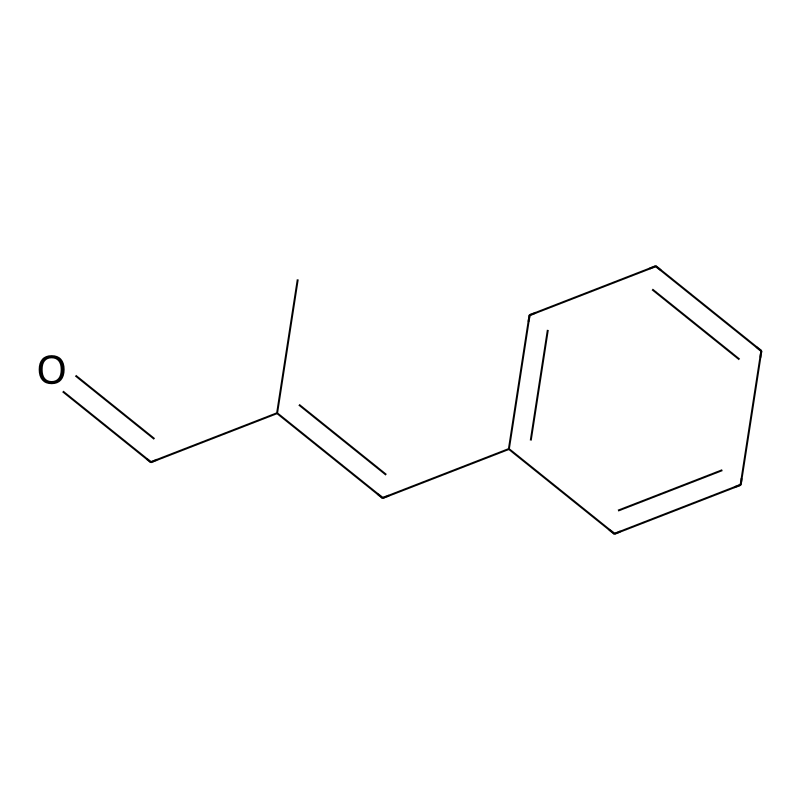alpha-Methylcinnamaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
insoluble in water; soluble in oils
miscible (in ethanol)
Canonical SMILES
Isomeric SMILES
Antimicrobial Activity
- Researchers have investigated the antimicrobial activity of alpha-methylcinnamaldehyde against various bacteria, fungi, and yeasts. Some studies have shown that it exhibits activity against certain strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. PubChem However, more research is needed to determine its effectiveness and potential applications in this area.
Antioxidant Properties
- Studies have explored the potential antioxidant properties of alpha-methylcinnamaldehyde. Some research suggests that it may have free radical scavenging activity, which could help protect cells from oxidative damage. However, further investigation is needed to understand its mechanisms of action and potential health benefits.
Flavoring Agent
- Alpha-methylcinnamaldehyde is commonly used as a flavoring agent in food and beverages due to its cinnamon-like taste and aroma. While not strictly scientific research, this application demonstrates its interaction with biological systems, specifically the olfactory and gustatory senses.
Alpha-Methylcinnamaldehyde is an organic compound characterized by its yellow liquid form and a distinctive spicy, cinnamon-like odor. Its molecular formula is , with a molecular weight of approximately 146.19 g/mol. This compound is primarily used in the flavor and fragrance industries, contributing to various products such as perfumes, cosmetics, and food flavors . It is also known by several synonyms, including α-Methylcinnimal and Methyl Cinnamic Aldehyde Alpha .
The mechanism of action of alpha-methylcinnamaldehyde is not extensively studied in scientific research. However, its pleasant odor suggests potential interactions with olfactory receptors in the nose, contributing to its fragrance properties []. Additionally, some studies suggest it might possess antimicrobial activity, although further research is needed.
- Toxicity: Limited data available on oral or inhalation toxicity. However, skin contact may cause irritation or allergic reactions.
- Flammability: Flash point of 175°F (79°C) indicates flammability. Proper handling and storage are crucial.
- Reactivity: Can react with strong oxidizing agents.
- Aldol Condensation: It can undergo aldol condensation reactions to form larger molecules, particularly when reacted with other aldehydes or ketones.
- Hydrogenation: The compound can be hydrogenated to produce corresponding alcohols or other derivatives .
- Oxidation: It may be oxidized to form acids or other functional groups depending on the conditions used.
These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry.
Research indicates that alpha-Methylcinnamaldehyde exhibits biological activities such as:
- Antimicrobial Properties: It has been shown to possess antimicrobial effects against various pathogens, making it useful in preserving food and cosmetic products.
- Anti-inflammatory Effects: Some studies suggest that it may have anti-inflammatory properties, potentially benefiting skin care formulations .
- Potential Therapeutic Uses: As an intermediate in the synthesis of drugs like Epalrestat, it may play a role in therapeutic applications related to diabetes management .
Alpha-Methylcinnamaldehyde can be synthesized through several methods:
- Claisen-Schmidt Condensation: This involves the reaction of benzaldehyde with propanal in the presence of a base catalyst, such as sodium hydroxide. This method is noted for being efficient and yielding high purity products .
- Hydrogenation of Cinnamaldehyde: Controlled hydrogenation of cinnamaldehyde can also yield alpha-Methylcinnamaldehyde.
- Direct Condensation: Another method includes condensing benzaldehyde with propionic aldehyde under basic conditions .
These methods underscore the compound's accessibility for industrial applications.
Alpha-Methylcinnamaldehyde finds extensive applications across various industries:
- Flavoring Agent: Used in food products, chewing gum, and beverages for its cinnamon flavor.
- Fragrance Component: Integral in perfumes and cosmetics due to its pleasant aroma.
- Intermediate in Synthesis: Serves as a precursor for synthesizing other chemical compounds, including pharmaceuticals and dyestuffs .
Studies on the interactions of alpha-Methylcinnamaldehyde indicate potential irritant effects upon contact with skin or mucous membranes. It may cause irritation and should be handled with care. Additionally, when heated to decomposition, it emits toxic fumes, emphasizing the need for safety precautions during handling and storage .
Alpha-Methylcinnamaldehyde shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| Cinnamaldehyde | Simple structure; widely used flavoring agent. | |
| Beta-Methylcinnamaldehyde | Similar odor profile but different stereochemistry. | |
| Vanillin | Derived from lignin; known for its vanilla flavor. | |
| Eugenol | Found in clove oil; has analgesic properties. |
Alpha-Methylcinnamaldehyde is unique due to its specific odor profile and its applications in both flavoring and fragrance industries, alongside its role as a pharmaceutical intermediate.
Physical Description
Liquid
Yellow liquid, cinnamon-like odou
XLogP3
Boiling Point
Flash Point
Density
1.034-1.040
UNII
GHS Hazard Statements
H317 (99.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
15174-47-7
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2-Propenal, 2-methyl-3-phenyl-: ACTIVE








